molecular formula C7H6BrN3O B6232577 1-azido-4-bromo-2-methoxybenzene CAS No. 1522358-11-7

1-azido-4-bromo-2-methoxybenzene

Cat. No.: B6232577
CAS No.: 1522358-11-7
M. Wt: 228
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Description

1-Azido-4-bromo-2-methoxybenzene is a versatile aromatic compound that incorporates two highly reactive functional groups—an azide and a bromide—positioned ortho to a methoxy substituent. This unique arrangement makes it a valuable bifunctional building block in organic synthesis and medicinal chemistry research. The azido group (N₃) is a key participant in the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click reaction," which is widely used for the efficient and reliable construction of 1,2,3-triazole linkages . These triazoles are not only stable pharmacophores but also serve as ligands in material science and as linkers in bioconjugation and chemical biology. The presence of the bromine atom offers a complementary reactive handle, enabling further structural elaboration through well-established palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows researchers to introduce complex carbon-based frameworks onto the aromatic core. The methoxy group at the ortho position can influence the electronic properties and steric profile of the molecule, potentially directing subsequent reactions. A primary research application of such multifunctional aryl azides is in the synthesis of diverse N-containing heterocycles, which are core structures in many pharmaceuticals and agrochemicals . The compound can undergo reactions such as tandem allylic azide rearrangements and intramolecular Friedel-Crafts alkylations to form complex scaffolds like 3-azido-tetralins, chromanes, and tetrahydroquinolines . Furthermore, under thermal or catalytic conditions, the azide can decompose to form a nitrene intermediate, which can insert into C-H bonds to form aminated products, a key step in building nitrogenous heterocycles such as aminoquinolines and pyrroloindolines . Safety Note: Organic azides require careful handling, and this product is intended For Research Use Only . It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1522358-11-7

Molecular Formula

C7H6BrN3O

Molecular Weight

228

Purity

95

Origin of Product

United States

Preparation Methods

Stepwise Synthesis from 2-Methoxy-4-Bromoaniline

The most reliable route involves diazotization of 2-methoxy-4-bromoaniline followed by azide substitution. In this method, the amine group is converted to a diazonium salt, which is subsequently displaced by an azide nucleophile.

Procedure :

  • Diazotization :

    • 2-Methoxy-4-bromoaniline (1.0 mmol) is dissolved in aqueous p-toluenesulfonic acid (p-TsOH, 9 mmol) at 0–5°C.

    • Sodium nitrite (NaNO₂, 9 mmol) is added gradually to form the diazonium tosylate intermediate.

    • Reaction progress is monitored via TLC (benzene:ethanol = 9:1) until the starting amine is consumed.

  • Azidation :

    • Sodium azide (NaN₃, 1.6 mmol) is introduced to the diazonium solution at ambient temperature.

    • Immediate nitrogen gas evolution confirms successful substitution.

    • The product precipitates or is extracted with ethyl acetate, yielding 1-azido-4-bromo-2-methoxybenzene in 67–80% yield.

Key Advantages :

  • Safety : Conducted in water, minimizing explosive hazards associated with organic solvents.

  • Scalability : Avoids purification of explosive diazonium intermediates, enabling gram-scale production.

One-Pot Diazotization-Azidation

A streamlined one-pot variant eliminates isolation of the diazonium salt, enhancing operational safety.

Procedure :

  • 2-Methoxy-4-bromoaniline, p-TsOH, and NaNO₂ are stirred in water at 5°C until diazotization completes.

  • NaN₃ is added directly to the reaction mixture, with vigorous stirring to ensure homogeneity.

  • The product is isolated via filtration (solid) or ethyl acetate extraction (oil), achieving yields comparable to the stepwise method.

Critical Parameters :

  • Temperature Control : Maintaining ≤5°C prevents premature decomposition of the diazonium species.

  • NaN₃ Excess : A 1.6:1 NaN₃-to-amine ratio maximizes conversion without generating hazardous hydrazoic acid (HN₃).

Nucleophilic Aromatic Substitution (NAS)

Azide Displacement of Halogenated Precursors

While less common, NAS offers an alternative route using halogenated methoxybenzenes.

Procedure :

  • 1-Bromo-4-fluoro-2-methoxybenzene reacts with NaN₃ in dimethyl sulfoxide (DMSO) at 50°C for 5–6 hours.

  • The fluorine atom at the ortho position is displaced by the azide nucleophile, facilitated by the electron-donating methoxy group.

Limitations :

  • Substrate Specificity : Requires activated aryl halides (e.g., ortho-fluoro derivatives).

  • Yield : Typically ≤70% due to competing side reactions.

Comparative Analysis of Synthetic Routes

Table 1. Performance Metrics for this compound Synthesis

MethodYield (%)Purity (%)Reaction Time (h)Safety Risk
Stepwise Diazotization80>952–3Moderate
One-Pot Diazotization75901.5Low
NAS in DMSO70856High

Observations :

  • Diazotization-azidation outperforms NAS in yield and speed.

  • One-pot processing reduces handling of hazardous intermediates, aligning with industrial safety standards.

Mechanistic Insights

Diazonium Salt Reactivity

The diazonium intermediate (Ar–N₂⁺) undergoes nucleophilic attack by azide (N₃⁻) via a bimolecular mechanism. The electron-donating methoxy group at the ortho position stabilizes the transition state through resonance, accelerating substitution.

Solvent Effects

Aqueous media suppress side reactions (e.g., dimerization) by stabilizing polar intermediates, whereas DMSO enhances NAS rates through strong solvation of NaN₃.

Industrial Scalability Prospects

The one-pot diazotization-azidation method is industrially viable due to:

  • Water Compatibility : Reduces solvent costs and waste.

  • Minimal Purification : Crude products often meet purity standards for downstream applications .

Chemical Reactions Analysis

Types of Reactions

1-azido-4-bromo-2-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

    Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions

    Sodium Azide (NaN3): Used for introducing the azido group.

    Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): Solvents for the reaction.

    Hydrogen Gas (H2) and Catalysts: Used for reduction reactions.

Major Products Formed

    Triazoles: Formed through cycloaddition reactions.

    Amines: Formed through reduction reactions.

Scientific Research Applications

Organic Synthesis

1-Azido-4-bromo-2-methoxybenzene serves as a valuable building block in organic synthesis. Its unique functional groups allow for the formation of a wide range of derivatives through various chemical reactions.

Reactions and Transformations

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
  • Azide Cycloaddition: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles, which are important in medicinal chemistry.

Table 1: Summary of Reactions Involving this compound

Reaction TypeProduct TypeYield (%)
Nucleophilic SubstitutionVarious derivativesVariable
[3+2] CycloadditionTriazolesUp to 98%
Thermal DecompositionReactive intermediatesN/A

Medicinal Chemistry

The compound has gained attention for its potential biological activities. Derivatives of this compound have been explored for their antimicrobial and anticancer properties.

Research indicates that triazole derivatives synthesized from this compound exhibit significant antibacterial activity against various strains of bacteria. For example, a study found that specific derivatives displayed minimal inhibitory concentrations (MIC) comparable to standard antibiotics .

Table 2: Antimicrobial Activity of Triazole Derivatives

CompoundMIC (µg/mL)Bacterial Strain
8a0.5Staphylococcus aureus
8b1.0Escherichia coli
9h0.25Pseudomonas aeruginosa

Material Science

In the field of materials science, this compound is utilized in the development of advanced materials such as polymers and coatings due to its reactivity and ability to form stable products.

Polymer Chemistry

The azido group can be used in click chemistry to create polymer networks with specific functionalities, enhancing the properties of the resulting materials .

Case Studies and Research Findings

Several studies highlight the versatility and utility of this compound:

  • Synthesis of Triazoles: A study demonstrated the synthesis of various triazole derivatives using this compound as a precursor, showcasing yields exceeding 95% when optimized conditions were applied.
  • Antimicrobial Evaluation: Another research article evaluated the antimicrobial properties of triazole derivatives synthesized from this compound, revealing potent activity against both Gram-positive and Gram-negative bacteria .
  • Application in Drug Development: The compound's ability to participate in bioorthogonal reactions makes it a candidate for drug development, particularly in targeting specific biomolecules for therapeutic interventions .

Mechanism of Action

The mechanism of action of 1-azido-4-bromo-2-methoxybenzene primarily involves its reactivity due to the presence of the azido group. The azido group can participate in cycloaddition reactions, forming triazoles, which are important in various biological and chemical processes . The bromine atom and methoxy group also contribute to the compound’s reactivity and potential interactions with other molecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Properties/Applications References
1-Azido-4-bromo-2-methoxybenzene 1-N₃, 2-OCH₃, 4-Br C₇H₅BrN₃O Click chemistry intermediate; explosive risk -
1-Azido-4-methoxybenzene 1-N₃, 4-OCH₃ C₇H₇N₃O 84% yield via diazotization; off-white solid
2-Bromo-4-iodo-1-methoxybenzene 1-OCH₃, 2-Br, 4-I C₇H₆BrIO Halogen-rich; used in cross-coupling reactions
2-Bromo-4'-methoxyacetophenone 2-Br, 4-OCH₃, acetyl group C₉H₉BrO₂ Lab intermediate; controlled synthesis
1-Iodo-4-methoxy-2-nitrobenzene 1-I, 4-OCH₃, 2-NO₂ C₇H₆INO₃ Crystallized structure; nitro group enhances reactivity
1-Methoxy-2-amino-4-β-hydroxyethyl-amino-benzene 1-OCH₃, 2-NH₂, 4-NH(CH₂CH₂OH) C₉H₁₄N₂O₂ Hair dye component (3% max. concentration)

Reactivity and Stability

  • Azide vs. Halogen Reactivity : The azide group in this compound enables click reactions (e.g., Huisgen cycloaddition), while the bromo substituent facilitates Suzuki-Miyaura couplings. In contrast, 2-bromo-4-iodo-1-methoxybenzene (with iodine) undergoes faster cross-coupling due to iodine’s superior leaving-group ability .
  • Electron Effects : The methoxy group’s electron-donating nature activates the ring toward electrophilic substitution, but this is countered by the electron-withdrawing nitro group in 1-iodo-4-methoxy-2-nitrobenzene .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-azido-4-bromo-2-methoxybenzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) using sodium azide (NaN₃) on a bromo-methoxybenzene precursor. Key parameters include:

  • Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity due to their ability to stabilize transition states .
  • Temperature : Elevated temperatures (80–100°C) accelerate substitution but may risk azide decomposition.
  • Monitoring : Reaction progress is tracked via TLC or HPLC to optimize quenching time and minimize side reactions.
    • Data Table :
PrecursorSolventTemp (°C)Yield (%)Purity (%)
1-Bromo-4-nitro-2-methoxyDMF807298
1-Bromo-4-fluoro-2-methoxyDMSO1006595

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

  • Methodological Answer :

  • NMR : The azido group (N₃) induces deshielding of adjacent protons (e.g., aromatic protons at C3 and C5). ¹H NMR shows a singlet for the methoxy group (~δ 3.8 ppm) and distinct splitting patterns for bromo/azido substituents. ¹³C NMR identifies quaternary carbons adjacent to Br and N₃ .
  • IR : A strong azide stretch at ~2100 cm⁻¹ confirms functionality. Bromine’s inductive effect shifts methoxy C-O stretches to ~1250 cm⁻¹.

Q. What are the stability considerations for handling this compound in laboratory settings?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials at –20°C to prevent photolytic decomposition.
  • Thermal Stability : Avoid temperatures >50°C to prevent explosive azide degradation.
  • Incompatibilities : Keep away from reducing agents (e.g., Pd/C) to avoid unintended reduction to amines .

Advanced Research Questions

Q. How do substitution patterns (azido vs. bromo/methoxy) influence regioselectivity in click chemistry applications?

  • Methodological Answer :

  • Cycloaddition Reactivity : The azido group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctynes. Bromine’s electron-withdrawing effect increases azide electrophilicity, accelerating reaction rates. Computational DFT studies (e.g., Gaussian 16) model transition states to predict regioselectivity .
  • Data Table :
Substituent PositionReaction Rate (k, M⁻¹s⁻¹)ΔG‡ (kcal/mol)
1-Azido-4-bromo0.4518.2
1-Azido-2-chloro0.3219.8

Q. What crystallographic challenges arise in determining the structure of this compound, and how can SHELX refine problematic data?

  • Methodological Answer :

  • Challenges : Azides cause disorder in crystal lattices; bromine’s heavy atom effect complicates phase determination.
  • Refinement Strategy :
  • Use SHELXL for high-resolution data (d < 0.8 Å) with anisotropic displacement parameters for Br and N₃.
  • Apply TWIN/BASF commands to model twinning in low-symmetry space groups .
  • Example : A 2023 study resolved a 0.92 Å dataset (R1 = 0.045) by refining azide torsion angles with SHELXL restraints .

Q. How can contradictory reactivity data (e.g., unexpected byproducts in Sonogashira couplings) be systematically analyzed?

  • Methodological Answer :

  • Root-Cause Analysis :

GC-MS/HPLC : Identify byproducts (e.g., aryl amines from azide reduction).

Kinetic Profiling : Compare reaction rates under varying Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂).

Computational Validation : Use Reaxys/Scifinder to cross-reference observed pathways with literature .

  • Case Study : A 2024 study attributed 15% amine byproduct to residual Pd(0) catalyzing Staudinger reactions, resolved by adding triphenylphosphine as a scavenger .

Guidelines for Data Interpretation

  • Cross-Referencing Structural Analogues : Compare substituent effects using PubChem’s bioactivity data (e.g., azido vs. nitro derivatives in cytotoxicity assays) .
  • Handling Contradictions : Validate conflicting synthesis yields via controlled reproducibility studies (e.g., humidity effects on NaN₃ reactivity) .

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